2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide
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Overview
Description
2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[45]decan-9-yl]-N-[(2S)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functionalization reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions often require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts.
Major Products: The products formed depend on the type of reaction and the reagents used, leading to various derivatives with modified functional groups.
Scientific Research Applications
2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2’-oxospiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties.
Properties
CAS No. |
1263291-50-4 |
---|---|
Molecular Formula |
C33H33F2N5O3 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide |
InChI |
InChI=1S/C33H33F2N5O3/c1-31(22-13-23(34)15-24(35)14-22)19-39(2)33(9-3-4-10-33)30(43)40(31)18-27(41)37-25-8-7-20-16-32(17-21(20)12-25)26-6-5-11-36-28(26)38-29(32)42/h5-8,11-15H,3-4,9-10,16-19H2,1-2H3,(H,37,41)(H,36,38,42)/t31-,32-/m0/s1/i2-1 |
InChI Key |
WYWHBLFVASSGIJ-YUUWNJLSSA-N |
Isomeric SMILES |
C[C@]1(CN(C2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(C[C@]5(C4)C6=C(NC5=O)N=CC=C6)C=C3)[11CH3])C7=CC(=CC(=C7)F)F |
Canonical SMILES |
CC1(CN(C2(CCCC2)C(=O)N1CC(=O)NC3=CC4=C(CC5(C4)C6=C(NC5=O)N=CC=C6)C=C3)C)C7=CC(=CC(=C7)F)F |
Origin of Product |
United States |
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